N6-Dimethyladenosine

AKT inhibitor kinase inhibition cancer signaling

Epitranscriptomic researchers face a critical challenge: common N6-methyladenosine (m6A) analogs lack target selectivity, confounding AKT pathway studies. N6,N6-Dimethyladenosine directly addresses this gap as a defined AKT phosphorylation inhibitor with selective cytotoxicity toward malignant cells while sparing normal cells. - AKT inhibition with IC50 = 0.5 µg/mL against L1210 leukemia cells; validated benchmark for analog screening - Metabolized via the ADK/ADAL detoxification pathway; phosphorylated m6,6AMP exerts unique AMPK allosteric effects - FTO-demethylase-resistant, enabling clean mechanistic discrimination from m6A and m6Am Supplied with full COA/HPLC documentation; stable at -20°C for 3 years. For research use only.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 2620-62-4
Cat. No. B014600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Dimethyladenosine
CAS2620-62-4
Synonyms6-(gamma,gamma-dimethylamino)purine riboside
6-dimethylaminopurine riboside
N(6),N(6)-dimethyladenosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
InChIKeyWVGPGNPCZPYCLK-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Dimethyladenosine: More Than a Methylated Adenosine


N6,N6-Dimethyladenosine (m6,6A) is a naturally occurring, modified ribonucleoside characterized by two methyl groups on the N6 position of the adenine base, distinguishing it from mono-methylated analogs like N6-methyladenosine (m6A) [1]. It was first identified in the tRNA of *Mycobacterium bovis* BCG and is found in various RNA species, including rRNA and mRNA . Unlike the more abundant internal mRNA modification m6A, or the cap-adjacent N6,2'-O-dimethyladenosine (m6Am), m6,6A represents a distinct chemical entity with unique biological processing and functional consequences [2]. This compound is an endogenous A3 adenosine receptor ligand and an inhibitor of AKT signaling, with documented antitumor activity [3]. Its unique structure underpins differential recognition by key metabolic enzymes and results in a specific toxicity profile, making it a critical tool for dissecting epitranscriptomic pathways and evaluating novel therapeutic strategies, and not a substitute for other adenosine analogs.

Epitranscriptomics Naturally occurring modified nucleoside for RNA modification and metabolism studies
Kinase signaling Reported AKT pathway inhibitor for cancer signaling and target engagement research
Metabolic substrate Distinct ADK/ADAL substrate; not a substrate for FTO demethylase, enabling specific pathway tracing

N6-Dimethyladenosine vs. Adenosine Analog Substitution


While adenosine and its N6-substituted analogs share a common purine nucleoside scaffold, their biological activities and metabolic fates diverge sharply. The presence and nature of the N6 substitution dictate substrate specificity for critical enzymes like adenosine kinase (ADK) and adenosine deaminase-like protein (ADAL), leading to distinct metabolic products [1]. For instance, the dimethylated m6,6A is sequentially metabolized alongside m6A and i6A, but the accumulation of its phosphorylated form (m6,6AMP) exerts unique allosteric effects on AMPK, a key metabolic regulator [1]. Furthermore, the substitution pattern dramatically alters pharmacological properties. Unmodified adenosine is a potent, broad-spectrum agonist, whereas N6,N6-dimethyladenosine exhibits a more restricted profile, including selective cytotoxicity for malignant cells and distinct kinase inhibition (e.g., AKT) not observed with all analogs [2][3]. Even compared to its closest relative, m6A, m6,6A demonstrates differential stability and does not serve as a substrate for the demethylase FTO, which preferentially targets m6Am and m6A [4]. Therefore, substituting N6,N6-dimethyladenosine with a 'similar' nucleoside in an experiment would fundamentally alter the biological readout and lead to incorrect mechanistic conclusions.

Substrate specificity Adenosine or m6A substitution may alter ADK/ADAL metabolic fate and product profile
AMPK regulation Accumulation of phosphorylated m6,6AMP uniquely allosterically regulates AMPK; other analogs may not produce this effect
Demethylase resistance Resistant to FTO demethylation, unlike m6A/m6Am; substitution could confound epitranscriptomic readouts

N6-Dimethyladenosine: Comparative Evidence Against Analogs


AKT Signaling Inhibition vs. 8-Chloroadenosine

In a direct head-to-head comparison using non-small cell lung cancer cell lines, N6,N6-dimethyladenosine demonstrated a robust inhibition of AKT phosphorylation, while the comparator analog 8-chloroadenosine elicited only a moderate effect [1]. This differential activity highlights the critical importance of the N6-dimethylamino group for potent AKT pathway engagement.

AKT Inhibition vs 8-Cl-Ado
Head-to-head
Reported strong inhibition of AKT phosphorylation vs moderate effect of 8-chloroadenosine
Supports AKT pathway inhibition study fit
Non-small cell lung cancer cell lines; Western blot readout
AKT inhibitor kinase inhibition cancer signaling marine natural product

Differential Cytotoxicity in Malignant vs. Non-Malignant Cells

A study comparing the effects of N6-substituted adenosine analogs on human cell lines found that both N6-methyladenosine (m6A) and N6,N6-dimethyladenosine (m6,6A) were only cytostatic to non-malignant trophoblastic cells (from placenta or hydatidiform mole) and non-trophoblastic cells (HeLa, Detroit 98). However, at the same concentrations, both compounds were cytotoxic to malignant trophoblastic tumor cell lines (BeWo and JEG-3 human choriocarcinoma) [1]. This study establishes a class-level inference for N6-alkylated adenosines: they exhibit selective toxicity for malignant cells with elevated adenosine kinase activity [1]. A third analog, N6-(Δ2-isopentenyl)adenosine (i6A), was broadly cytotoxic to all cell lines, highlighting the distinct functional consequence of different N6 substitutions [1].

Cytotoxicity Selectivity
Reported
Cytotoxic to malignant trophoblasts (BeWo, JEG-3); cytostatic to non-malignant controls
Supports malignant cell-model endpoint review
Compared to broadly toxic i6A analog; class-level inference
cancer cell biology selective toxicity adenosine kinase choriocarcinoma

Antiproliferative Activity vs. Carboxylate Analogs

N6,N6-Dimethyladenosine (m6,6A) inhibits the proliferation of L1210 murine leukemia cells in vitro with an IC50 of 0.5 µg/mL . While this establishes baseline antiproliferative activity, a separate study demonstrated that synthetic carboxylate analogs of m6,6A, modified with fatty acids at the ribose 2', 3', or 5' positions, exhibited cytotoxicity in vitro that was comparable to, or in vivo efficacy that was several times better than, the parent compound [1]. This body of evidence confirms that the N6,N6-dimethyladenosine scaffold is a validated starting point for medicinal chemistry, and its own intrinsic activity serves as a crucial benchmark for evaluating the efficacy of novel synthetic derivatives.

Antiproliferative IC50
Reported
IC50 = 0.5 µg/mL against L1210 murine leukemia cells
Provides benchmark activity for analog development
Carboxylate analogs showed comparable in vitro effect
antitumor activity leukemia L1210 nucleoside analog IC50

Alkaline Hydrolysis Stability vs. N6-Methyladenosine

The dimethylation of the N6 position confers enhanced chemical stability. N6,N6-Dimethyladenosine (m6,6A) within an RNA context is resistant to alkaline hydrolysis under conditions (pH 10, 50°C) that cause degradation of its mono-methylated counterpart, N6-methyladenosine (m6A) . This differential stability is attributed to the altered electronic and steric properties of the exocyclic amine, which make it less susceptible to base-catalyzed cleavage.

Alkaline Hydrolysis Stability
Data to verify
Resistant to degradation at pH 10, 50°C; m6A degrades under same conditions
Supports RNA stability studies requiring hydrolytic resistance
Qualitative class-level inference; experimental confirmation advised
RNA stability hydrolytic resistance epitranscriptomics nucleoside chemistry

N6-Dimethyladenosine: Validated Research Applications


AKT-Dependent Oncogenic Signaling Pathways

This compound is a key tool for dissecting the role of the AKT signaling pathway in cancer cell proliferation and survival. Its demonstrated ability to strongly inhibit AKT phosphorylation, in contrast to the weaker effect of analogs like 8-chloroadenosine, makes it ideal for generating clean, interpretable data on pathway inhibition [1]. Researchers can use it to validate AKT as a target in specific cancer models (e.g., non-small cell lung cancer) and to identify downstream effectors of AKT signaling.

Selective Toxicity in ADK-Expressing Malignancies

N6,N6-Dimethyladenosine is a powerful tool for studying the link between elevated adenosine kinase (ADK) activity and selective drug sensitivity in cancer. The established finding that m6,6A is cytotoxic to malignant trophoblasts (BeWo, JEG-3) while only cytostatic to normal cells provides a defined experimental system [2]. This enables investigations into the mechanisms of selective nucleoside analog toxicity, biomarker discovery for patient stratification, and the development of prodrug strategies that exploit this metabolic vulnerability.

Metabolic Fate and Detoxification of Modified Nucleosides

As a naturally occurring RNA modification, N6,N6-Dimethyladenosine serves as an essential substrate for mapping the recently discovered ADK/ADAL detoxification pathway [3]. The accumulation of its phosphorylated form (m6,6AMP) and its allosteric inhibition of AMPK provide a direct link between RNA catabolism and cellular energy homeostasis. This compound is therefore crucial for studies on the fundamental biology of RNA turnover, the pathophysiology of metabolic diseases linked to ADK deficiency, and the impact of RNA modifications on cell metabolism.

Quality Control Benchmark for Adenosine-Based Antitumor Agents

The established in vitro antiproliferative activity of N6,N6-Dimethyladenosine (IC50 = 0.5 µg/mL against L1210 cells) provides a well-defined, quantitative reference point . Medicinal chemistry groups and biotech companies can use this compound as a standard 'parent' control when evaluating the efficacy of newly synthesized N6,N6-dimethyladenosine analogs or other purine nucleoside derivatives. Its activity serves as a benchmark to determine if a new derivative offers a meaningful improvement in potency.

Application
Selection Property
Validation Focus
AKT-dependent signaling studies
AKT phosphorylation inhibition profile
Pathway target engagement in model
ADK-expressing malignancy cell models
Selective cytotoxicity in malignant vs non-malignant cells
Cell-model endpoint review
Modified nucleoside metabolism studies
ADK/ADAL substrate specificity and AMPK allosteric modulation
Metabolic fate and signaling impact
Adenosine analog development benchmark
Reported antiproliferative benchmark activity
Comparative potency assessment against parent compound

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34 linked technical documents
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